physicochemical properties of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
physicochemical properties of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
An In-Depth Technical Guide to the Physicochemical and Biological Profile of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
Abstract
The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3] This technical guide provides a comprehensive analysis of a specific derivative, 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol. While direct experimental data for this exact molecule is limited, this document synthesizes information from closely related analogs to construct a robust predictive profile of its physicochemical properties, spectral characteristics, and potential biological activities. We present detailed, field-proven protocols for its synthesis and characterization, and explore its potential as an agent for enzyme inhibition and antimicrobial applications. This guide is intended to serve as a foundational resource for researchers in drug discovery and development, facilitating further investigation into this promising molecular class.
Introduction to the 1,3,4-Oxadiazole-2-thiol Scaffold
Heterocyclic compounds containing nitrogen, oxygen, and sulfur are pivotal in the development of novel therapeutic agents.[3] Among these, the 2,5-disubstituted 1,3,4-oxadiazole ring system has garnered significant attention due to its remarkable chemical stability and diverse biological functions.[1][2] These activities include anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][4][5][6]
A key feature of the 5-substituted-1,3,4-oxadiazole-2-thiol moiety is its existence in a tautomeric equilibrium between the thiol and thione forms.[7] This structural duality can significantly influence the molecule's binding interactions with biological targets and its overall physicochemical behavior. The target of this guide, 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, combines this versatile oxadiazole-thiol core with a 2-methoxybenzyl group, a substitution pattern known to confer interesting biological properties in related molecules.[8][9] This document will therefore build a comprehensive profile of this molecule by synthesizing established methodologies and data from its structural analogs.
Synthesis and Structural Elucidation
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established, multi-step process that is both efficient and high-yielding.[2][10][11] The general pathway begins with a commercially available carboxylic acid and proceeds through ester and hydrazide intermediates before the final cyclization.
Synthetic Pathway
The synthesis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol logically follows three primary steps starting from 2-methoxyphenylacetic acid:
-
Esterification: The starting acid is converted to its corresponding methyl ester, typically via Fischer esterification using methanol in the presence of a strong acid catalyst like sulfuric acid.[2][11] This step enhances the reactivity of the carbonyl group for the subsequent reaction.
-
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate in an alcoholic solvent.[2][11] This nucleophilic acyl substitution reaction replaces the methoxy group with a hydrazinyl group, forming the crucial acid hydrazide intermediate.
-
Oxidative Cyclization: The acid hydrazide is cyclized by reacting with carbon disulfide (CS2) in the presence of a base, such as potassium hydroxide in ethanol.[10][11] This reaction forms the 1,3,4-oxadiazole ring and introduces the thiol group at the C2 position, yielding the final product.
Expected Spectral Characteristics
Structural confirmation relies on a combination of spectroscopic methods. Based on data from analogous compounds, the following spectral characteristics are anticipated for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol.[4][5][11][12]
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | ~3100 (Aromatic C-H), ~2950 (Aliphatic C-H), ~2550 (S-H, thiol form), ~1610 (C=N), ~1580 (Aromatic C=C), ~1250 (C-O-C, ether), ~1050 (C-O-C, oxadiazole).[11][13] |
| ¹H-NMR (ppm) | Singlet for SH proton (~13-14 ppm, thione form), multiplet for aromatic protons (6.8-7.4 ppm), singlet for the benzylic CH₂ group (~4.0-4.2 ppm), singlet for the methoxy OCH₃ group (~3.8-3.9 ppm).[1][12] |
| ¹³C-NMR (ppm) | Signals for C=S (~178-180 ppm) and C-5 of oxadiazole (~160-162 ppm), aromatic carbons (110-158 ppm), OCH₃ carbon (~55 ppm), and benzylic CH₂ carbon (~30-35 ppm).[11] |
| Mass Spec. (EIMS) | A prominent molecular ion peak [M]⁺ corresponding to the molecular weight (222.27 g/mol ). Characteristic fragmentation patterns would include the loss of the benzyl moiety.[1] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental values for the title compound are not published, a reliable profile can be predicted from established data on its analogs.
| Property | Predicted Value / Characteristic | Rationale / Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂S | Calculated from structure. |
| Molecular Weight | 222.27 g/mol | Calculated from formula. |
| Melting Point (°C) | 120 - 135 | Based on the melting point of the isomeric 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol (126-128 °C).[14] |
| Appearance | Off-white to pale yellow solid | Common appearance for this class of compounds.[4] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol, methanol; insoluble in water. | Typical solubility profile used for reaction and recrystallization.[1][11] |
| Tautomerism | Exists in thiol-thione equilibrium | A fundamental property of 2-mercapto-1,3,4-oxadiazoles. The thione form often predominates in the solid state. |
Thiol-Thione Tautomerism
The proton on the thiol group can migrate to the adjacent nitrogen atom within the oxadiazole ring, resulting in the thione tautomer. This equilibrium is a critical feature influencing the molecule's hydrogen bonding capacity and interaction with biological macromolecules.
Potential Biological Activities and Mechanisms
The 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives often exhibit potent biological effects.[1][2] Analogs of the title compound have been investigated for a range of activities, suggesting promising avenues for research.
-
Enzyme Inhibition : Derivatives have shown potent inhibition of various enzymes. Notably, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, a closely related analog, was found to be an exceptionally potent tyrosinase inhibitor with an IC₅₀ value of 0.003 µM, far exceeding that of the standard kojic acid.[8] This suggests the 2-methoxyphenyl moiety is highly favorable for binding within the tyrosinase active site. Other reported activities include inhibition of acetylcholinesterase and lipoxygenase.[1][15]
-
Anticancer Activity : The 1,3,4-oxadiazole core is present in numerous compounds with cytotoxic effects against cancer cell lines.[3][4] A recent study identified 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivatives as allosteric inhibitors of deoxyhypusine synthase (DHPS), an enzyme critical for melanoma cell proliferation.[9] This highlights a potential and specific anticancer mechanism for the title compound.
-
Antimicrobial and Antifungal Activity : The thiol group on the oxadiazole ring is often associated with enhanced antimicrobial properties.[11] Various 5-substituted-1,3,4-oxadiazole-2-thiols have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[5][11][16]
-
Anti-inflammatory Activity : In silico molecular docking studies on similar heterocyclic cores have predicted strong binding interactions with cyclooxygenase (COX) enzymes, particularly COX-2.[17][18] The key interactions often involve hydrogen bonding with critical amino acid residues like Arg120 and Tyr355, suggesting a potential mechanism for anti-inflammatory effects.[18]
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of the title compound, based on established procedures for this chemical class.[2][11]
Protocol 5.1: Synthesis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
-
Step 1: Synthesis of Methyl 2-(2-methoxyphenyl)acetate
-
To a 250 mL round-bottom flask, add 2-methoxyphenylacetic acid (0.1 mol).
-
Add absolute methanol (100 mL) and slowly add concentrated sulfuric acid (2 mL) while cooling in an ice bath.
-
Fit the flask with a reflux condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, remove excess methanol under reduced pressure using a rotary evaporator.
-
Pour the residue into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
-
Step 2: Synthesis of 2-(2-Methoxyphenyl)acetohydrazide
-
Dissolve the crude ester from Step 1 (approx. 0.1 mol) in absolute ethanol (80 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.2 mol) dropwise.
-
Reflux the mixture for 6-8 hours, monitoring via TLC.
-
Cool the reaction mixture in an ice bath. The solid product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the pure hydrazide.
-
-
Step 3: Synthesis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
-
In a 250 mL flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Add the acid hydrazide from Step 2 (0.1 mol) to the solution and stir until dissolved.
-
Add carbon disulfide (0.15 mol) dropwise while keeping the flask in an ice bath.
-
Allow the mixture to warm to room temperature and then reflux for 10-12 hours, until the evolution of H₂S gas ceases (test with lead acetate paper).
-
Distill off the excess ethanol.
-
Dissolve the remaining solid in water and acidify to pH 2-3 with cold 4N HCl.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol.[11]
-
Conclusion and Future Directions
This guide establishes a comprehensive predictive profile for 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol based on a solid foundation of data from its structural analogs. The molecule is predicted to be an accessible synthetic target with distinct physicochemical and spectral properties. The presence of the 2-methoxyphenyl moiety strongly suggests that this compound could be a potent enzyme inhibitor, particularly for tyrosinase and potentially for DHPS, making it a person of interest for applications in cosmetics and oncology, respectively.
Future work should focus on the practical synthesis and rigorous characterization of the title compound to validate the predictions made herein. Subsequent in vitro screening against a panel of enzymes (tyrosinase, DHPS, COX, acetylcholinesterase) and a diverse set of microbial strains is highly recommended to uncover its full therapeutic potential.
References
- N.A. Al-Dhanyan, S.A. El-Daly, and A.M. Al-Qahtani. (2017). Synthesis, characterization and biological evaluation of some new 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Journal of Chemical and Pharmaceutical Research, 9(10), 136-144. [Link: Provided by Grounding Tool]
-
M.S. Yar, et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(14), 5489. [Link]
-
A. Husain, et al. (2021). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Scientific Reports, 11(1), 21379. [Link]
- M. Akhter, et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link: Provided by Grounding Tool]
-
S. Kumar, et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 893720. [Link]
-
S. Manjula, et al. (2016). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]
-
S. G. V. S. N. K. Matcha, et al. (2021). Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies. Bioorganic & Medicinal Chemistry, 41, 116222. [Link]
- S. Bansal & V. Kumar. (2021). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione. International Journal of Pharmaceutical Research, 13(2). [Link: Provided by Grounding Tool]
- Journal of Medicinal Chemistry - ACS Publications. [Link: Provided by Grounding Tool]
-
S. Kumar, et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3937-3959. [Link]
- S. Manjula, et al. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advanced Research and Innovative Ideas in Education, 3(1), 68-76. [Link: Provided by Grounding Tool]
- S. Bala, et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Asian Journal of Chemistry, 33(11), 2631-2636. [Link: Provided by Grounding Tool]
-
Y. Yu, et al. (2025). In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. European Journal of Medicinal Chemistry, 299, 118061. [Link]
-
S. A. Mahmood, et al. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Semantic Scholar. [Link]
-
S. A. Mahmood, et al. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3). [Link]
-
S. Rasool, et al. (2016). Synthesis, spectral analysis and pharmacological study of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides. Brazilian Journal of Pharmaceutical Sciences, 52(3). [Link]
-
R. Sharma, N. Kumar, & R. Yaday. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). [Link]
- A. A. Abdullah, et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology, 20(8), 4483-4493. [Link: Provided by Grounding Tool]
-
A. Rehman, et al. (2014). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. rjptonline.org [rjptonline.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 7. 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | CymitQuimica [cymitquimica.com]
- 8. Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijari.org [ijari.org]
- 14. 5-(4-Methoxy-benzyl)-[1,3,4]oxadiazole-2-thiol | 93073-37-1 [sigmaaldrich.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
